molecular formula C12H16O2 B180477 3-Tert-butyl-4-methoxybenzaldehyde CAS No. 107430-92-2

3-Tert-butyl-4-methoxybenzaldehyde

Cat. No. B180477
CAS RN: 107430-92-2
M. Wt: 192.25 g/mol
InChI Key: KHDRYKVXOFJZGS-UHFFFAOYSA-N
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Description

3-Tert-butyl-4-methoxybenzaldehyde is a chemical compound with the linear formula C12H16O2 . It is used as a pharmaceutical intermediate . The derivatives of this compound possess equipotent anti-inflammatory activities to indomethacin .


Synthesis Analysis

The synthesis of 3-Tert-butyl-4-methoxybenzaldehyde involves the selective oxidation of the 3-tert-butyl-4-methoxytoluene . This can be achieved by catalytic air oxidation or direct methods . An efficient one-pot two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1 H-pyrazol-5-amine, has also been reported .


Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-4-methoxybenzaldehyde is represented by the linear formula C12H16O2 . It has a molecular weight of 192.26 .


Chemical Reactions Analysis

The chemical reactions involving 3-Tert-butyl-4-methoxybenzaldehyde are primarily its synthesis reactions, which involve the selective oxidation of 3-tert-butyl-4-methoxytoluene .

Scientific Research Applications

Electrochemical Studies

3-Tert-butyl-4-methoxybenzaldehyde and related compounds have been studied for their electrochemical properties. An investigation into the electro-methoxylation of 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde in methanol using cyclic voltammetry and controlled-potential coulometry revealed insights into methoxylation mechanisms and dimerization reactions of these compounds (Nematollahi & Golabi, 2000).

Synthesis Applications

3-Tert-butyl-4-methoxybenzaldehyde has been utilized in various synthesis processes. For example, it was involved in a one-pot two-step synthesis of pyrazole derivatives, demonstrating its usefulness in creating valuable N-heterocyclic amines (Becerra, Rojas, & Castillo, 2021). Additionally, it was used in the synthesis of alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates through nucleophilic addition to alkyl propiolates (Yavari, Souri, Sirouspour, Djahaniani, & Nasiri, 2005).

Catalysis and Complexation

This compound has been explored in the context of catalysis and complexation. New oxidovanadium(V) complexes involving derivatives of 3-Tert-butyl-4-methoxybenzaldehyde have been synthesized and characterized, providing insights into their structural features and potential applications in catalysis (Back, Kopp, Oliveira, & Piquini, 2012).

Antioxidant Activity

There's research on the synthesis of derivatives of 3-Tert-butyl-4-methoxybenzaldehyde and their evaluation as antioxidants. Such studies contribute to understanding the potential health benefits and applications of these compounds in combating oxidative stress (Rijal, Haryadi, & Anwar, 2022).

Molecular Structure and Luminescence Studies

The molecular structure and luminescent properties of complexes involving 3-Tert-butyl-4-methoxybenzaldehyde have been a subject of study. These investigations provide valuable insights into the properties of these complexes, which can have applications in materials science and photoluminescence (Wong et al., 2004).

Safety and Hazards

While specific safety and hazard information for 3-Tert-butyl-4-methoxybenzaldehyde is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

properties

IUPAC Name

3-tert-butyl-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-7-9(8-13)5-6-11(10)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDRYKVXOFJZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396253
Record name 3-tert-butyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-4-methoxybenzaldehyde

CAS RN

107430-92-2
Record name 3-tert-butyl-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

99.4 g of 3-tert-butyl-4-methoxybenzaldehyde dimethyl acetal are refluxed in 300 g of water for 3 hours. This is followed by cooling down, and the residue is filtered off and dried, leaving 77.5 g of 3-tert-butyl-4-methoxybenzaldehyde (mp. 52°-53 C.), which corresponds to a yield of 96.7%.
Name
3-tert-butyl-4-methoxybenzaldehyde dimethyl acetal
Quantity
99.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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